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Compound of Interest

Compound Name: Didodecy! disulfide

Cat. No.: B1215152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for didodecyl
disulfide, a symmetrical disulfide with two twelve-carbon alkyl chains. The information
enclosed is intended to assist researchers and professionals in the fields of chemistry and drug
development in the identification, characterization, and quality control of this compound. This
document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of
didodecyl disulfide.

Table 1: *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
~2.50 Triplet -S-S-CHa2-
~1.65 Multiplet -S-S-CH2-CH2-
~1.2-1.4 Broad Multiplet -(CH2)o-

~0.88 Triplet -CHs
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Table 2: 13C NMR Spectral Data

Chemical Shift (ppm)

Assighment

~39-41 -S-S-CHa-
~22-32 -(CHz2)10-
~14 -CHs

Table 3: IR Spectral Data
Wavenumber (cm—?) Vibrational Mode Intensity
2955-2965 C-H stretch (asymmetric, CH3)  Strong
2915-2925 C-H stretch (asymmetric, CH2)  Strong
2870-2880 C-H stretch (symmetric, CH3) Strong
2850-2860 C-H stretch (symmetric, CHz2) Strong
1460-1470 CHz bending (scissoring) Medium
1375-1385 CHs bending (umbrella) Medium
600-700 C-S stretch Weak
500-540 S-S stretch Weak

Table 4: Mass Spectrometry Data

m/z Interpretation

402.3 [M]* (Molecular lon)

201.2 [C12H25S]* (Cleavage of S-S bond)
169.1 [C12H25]* (Loss of S)

Various CnHa2n+1 fragments (e.g., 57, 71, 85...)
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of didodecyl disulfide (10-20 mg for *H NMR, 50-100 mg for
13C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCI3) in a
standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

e Instrumentation: A 300 MHz or higher field NMR spectrometer is used for data acquisition.
e 'H NMR Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-10 ppm.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

e 1BC NMR Parameters:

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0-150 ppm.

[e]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o

Relaxation Delay: 2-5 seconds.
2.2 Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of neat didodecyl disulfide is placed between two
sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a
solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be prepared
and analyzed in a liquid cell.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1215152?utm_src=pdf-body
https://www.benchchem.com/product/b1215152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

e Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample holder (or solvent) is recorded
and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system for separation and purification prior to ionization.

 Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
(EI) source.

e GC Parameters:

o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10
°C/min.

o Carrier Gas: Helium at a constant flow rate.

¢ MS Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-500.

o Scan Speed: 1 scan/second.
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o lon Source Temperature: 230 °C.

Visualizations

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectral data of a chemical compound like didodecyl disulfide.
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Caption: General workflow for the spectroscopic analysis of didodecyl disulfide.

3.2 Proposed Mass Spectrometry Fragmentation Pathway
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This diagram illustrates a logical fragmentation pathway for didodecyl disulfide under electron
ionization conditions in a mass spectrometer.
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Caption: Proposed fragmentation pathway of didodecyl disulfide in mass spectrometry.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Didodecyl Disulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215152#didodecyl-disulfide-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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